4-(Methylsulfonyl)-2-nitroaniline
Overview
Description
4-(Methylsulfonyl)-2-nitroaniline is a chemical compound that has been used as a pharmaceutical intermediate . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .
Synthesis Analysis
A series of 4-(methylsulfonyl)aniline derivatives were synthesized in order to obtain new compounds as potential anti-inflammatory agents . In a study, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . The synthesis of these compounds involved stirring an appropriate aldehyde and 4-(methylsulfonyl)benzohydrazide in methanol containing a catalytic amount of acetic acid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the sulfonyl functional group. This colorless solid is the simplest of the sulfones .
Chemical Reactions Analysis
Sulfonylation reactions using potassium/sodium metabisulfite as the source of sulfur dioxide have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Scientific Research Applications
Pesticidal Activity : Derivatives of 4-(Methylsulfonyl)-2-nitroaniline have been explored for potential pesticidal activity. The compounds, particularly tribromomethyl phenyl sulfone derivatives, have been synthesized and investigated as novel potential pesticides, highlighting their role in the development of herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
Chemical Transformations : The compound has been involved in studies exploring its reactions under various conditions. For instance, it has been shown to undergo transformations in aqueous sodium hydroxide solutions, leading to different products based on the specific conditions, indicating its reactivity and potential for creating various derivatives (Shaw & Miller, 1970).
Synthesis of Benzoic Acid Derivatives : There's research on synthesizing 2-Nitro-4-methylsulfonyl benzoic acid from this compound derivatives. These studies focus on optimizing conditions like reaction temperature and material ratios, indicating the compound's utility in synthesizing complex molecules with potential industrial applications (Ci, 2013).
Hypoxia-Selective Agents : Some studies have synthesized derivatives of this compound to create hypoxia-selective agents. These compounds are designed to target hypoxic cancer cells, offering a pathway to potentially effective treatments for solid tumors by exploiting the unique environment of cancerous tissues (Shyam et al., 1999).
Photoluminescent Materials : A Cd(II)–organic framework based on a derivative of this compound has been constructed and exhibits multi-responsive photoluminescence sensing properties. It's been particularly noted for its sensitivity to Fe3+ ions and some nitroaniline homologues, suggesting its potential in environmental and biological sensing applications (Yang, Wang, & Zhang, 2016).
Anaerobic Degradation Studies : The compound has been a subject in the study of anaerobic degradation by microbial strains. Understanding how it breaks down in different environmental conditions can be crucial for managing its environmental impact, especially given its industrial uses (Duc, 2019).
Properties
IUPAC Name |
4-methylsulfonyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFWKZHVAUUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066727 | |
Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21731-56-6 | |
Record name | 4-(Methylsulfonyl)-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21731-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-mesyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(Methylsulfonyl)-2-nitroaniline?
A1: The abstract highlights a significant finding about the structure of this compound. The -NEt2 (diethylamino) and -NO2 (nitro) groups on the benzene ring exhibit significant rotation from the plane of the ring []. This rotation is attributed to minimizing steric hindrance between these bulky ortho substituents. Additionally, the methyl groups within the -NEt2 group adopt a syn arrangement, contrasting with the anti arrangement observed in the related compound N,N-diethyl-2,4-dinitroaniline [].
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